molecular formula C6H4N2O2 B160326 Benzofuroxan CAS No. 480-96-6

Benzofuroxan

Cat. No. B160326
CAS RN: 480-96-6
M. Wt: 136.11 g/mol
InChI Key: OKEAMBAZBICIFP-UHFFFAOYSA-N
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Description

Benzofuroxan is a compound that has been synthesized and evaluated for its antitubercular potential . It is used as an oxidant for the preparation of 2-arylsubstituted benzimidazoles, quinoxalines, and 1,4-bis (alkylamino)-9,10-anthracenediones .


Synthesis Analysis

Benzofuroxan compounds are synthesized by introducing various pharmacophore groups into their structure while maintaining the furoxan ring . The synthesis of benzofuran compounds involves classifying the activity of the compounds .


Molecular Structure Analysis

Benzofuroxan is a heterocyclic compound consisting of fused benzene and furan rings . It has a molecular formula of C6H4N2O2 and a molecular weight of 136.108 Da .


Chemical Reactions Analysis

The chemical properties of benzofuroxan are split into two parts: reactions proceeding with a ring opening of the heterocycle, and those occurring with a participation of the isocyclic moiety . There are three major methods proposed for the chemical synthesis of dinitrobenzofuroxan derivatives .


Physical And Chemical Properties Analysis

Benzofuroxan has a molecular formula of C6H4N2O2, an average mass of 136.108 Da, and a monoisotopic mass of 136.027283 Da .

Scientific Research Applications

  • Pharmaceuticals

    • Benzofuroxan and its derivatives have been found to exhibit a broad range of biological activities . They have been used in the creation of hybrid systems that combine sterically hindered phenols with dinitrobenzofuroxan fragments . The modular assembly of such phenol/benzofuroxan hybrids allows variations in the phenol/benzofuroxan ratio .
    • The antimicrobial activity only appears when at least two benzofuroxan moieties are introduced per phenol . Some of the synthesized compounds exhibit high cytotoxicity against human duodenal adenocarcinoma (HuTu 80), human breast adenocarcinoma (MCF-7), and human cervical carcinoma cell lines . This toxicity is associated with the induction of apoptosis via the internal mitochondrial pathway and an increase in ROS production .
  • Organic Synthesis

    • Benzofuroxan is used as an oxidant for the preparation of 2-arylsubstituted benzimidazoles, quinoxalines and 1,4-bis (alkylamino)-9,10-anthracenediones . It is also used in the synthesis of 1,2-dinitrosobenzene .
  • Antiviral Research

    • The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Antifungal and Antibacterial

    • Benzofuroxan derivatives have been found to be highly active against phytopathogenic fungi (Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum and Phytophthora capsici) and against antibiotic-resistant Staphylococcus bacteria .
  • Chemical Synthesis

    • Benzofuroxan is used in various chemical reactions. The methods for their synthesis are summarized, and the chemical properties are described, which are split into two parts: reactions proceeding with a ring opening of the heterocycle, and those occurring with a participation of the isocyclic moiety .
  • Drug Design and Discovery

    • Owing to their biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
  • Antioxidant Activity

    • Benzofuroxan derivatives have been found to exhibit antioxidant activity . This property makes them useful in the treatment of diseases caused by oxidative stress .
  • Anti-Ulcer Drugs

    • Benzofuroxan derivatives have been used in the development of anti-ulcer drugs . These compounds have shown promising results in preclinical studies .
  • Calcium Channel Modulators

    • Benzofuroxan derivatives have been used in the development of calcium channel modulators . These compounds have potential applications in the treatment of cardiovascular diseases .
  • Vasodilator Derivatives

    • Benzofuroxan derivatives have been used in the development of vasodilator derivatives . These compounds have potential applications in the treatment of hypertension and other cardiovascular diseases .
  • Primary Explosives, Polymers, and Propellants

    • Benzofuroxan derivatives have also been reported as components in primary explosives, polymers, and propellants .
  • Anticancer Agents

    • Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Safety And Hazards

Benzofuroxan should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Benzofuroxan and its derivatives have shown a broad range of biological activities. The most potent of the synthesized compounds exhibit high cytotoxicity against human duodenal adenocarcinoma (HuTu 80), human breast adenocarcinoma (MCF-7), and human cervical carcinoma cell lines . This toxicity is associated with the induction of apoptosis via the internal mitochondrial pathway and an increase in ROS production . The index of selectivity relative to healthy tissues exceeds that for the reference drugs Doxorubicin and Sorafenib . Therefore, benzofuroxan and its derivatives are promising lead compounds for the development of a novel chemical class of antitubercular drugs .

properties

IUPAC Name

3-oxido-2,1,3-benzoxadiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEAMBAZBICIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NO[N+](=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuroxan

CAS RN

480-96-6
Record name Benzofuroxan
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Record name Benzofuroxan
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Record name 2,1,3-Benzoxadiazole, 1-oxide
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Record name 1-benzo-2-oxa-1,3-diazole oxide
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Record name BENZOFURAZAN N-OXIDE
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Synthesis routes and methods I

Procedure details

A mixture of the 4-methoxy-2-nitrophenylazide (5.06 g, 26.1 mmol) and 7.8 mL of fleshly distilled toluene was heated to 110° C. for three hours and then cooled to 95° C. and stirred for an additional two hours. The toluene was removed in vacuo to give a brown solid. The crude product was recrystallized from methanol to yield 3.35 g (77% yield) of benzofuroxan as orange-brown crystals (m.p. 114°-115° C.). Rf 0.30 in 20% ethyl acetate/hexane. 1HNMR (CDCl3) δ 6.19 7.45 (m, 3H), 3.89 (s, 3H).
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods II

Procedure details

18.4 kg (133 moles) of 2-nitroaniline and 0.42 kg (1.3 moles) of tetrabutylammonium bromide are dissolved in 70 kg of toluene. After the addition of 25.3 kg (226 moles) of 50% aqueous potassium hydroxide solution, there is added at 15° to 20° C., during one hour, 110 kg (185 moles) of an aqueous sodium hypochlorite solution. After the addition has been completed, the reaction mixture is allowed to react at 15° to 20° C. for 3 hours, and the aqueous phase is then separated. There is obtained in this manner a solution of benzofurazan-1-oxide in toluene, which solution is suitable for use directly for further reactions, for example for reaction with an acetoacetic acid derivative to the corresponding quinoxaline-1,4-dioxide.
Quantity
18.4 kg
Type
reactant
Reaction Step One
Quantity
0.42 kg
Type
catalyst
Reaction Step One
Quantity
70 kg
Type
solvent
Reaction Step One
Quantity
25.3 kg
Type
reactant
Reaction Step Two
Quantity
110 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,980
Citations
F Pätzold, F Zeuner, TH Heyer… - Synthetic …, 1992 - Taylor & Francis
… anthracenediones are easily prepared under mild conditions by means of benzofuroxan as … Recently, it could be shown that benzofuroxan may act as an oxidizing agent. Thus, the …
Number of citations: 81 www.tandfonline.com
H Cerecetto, M González - Bioactive Heterocycles IV, 2007 - Springer
Since the middle of the 20th century, benzofuroxan and furoxan derivatives have been extensively studiedas bioactive compounds. Maybe the most relevant reported biological property …
Number of citations: 70 link.springer.com
L Wang, C Li, Y Zhang, C Qiao… - Journal of agricultural and …, 2013 - ACS Publications
… that benzofuroxan derivatives had fungicidal activity even though benzofuroxan derivatives … (12) In this study, 44 benzofuroxan derivatives with modification on the R 1 –R 4 positions of …
Number of citations: 61 pubs.acs.org
K Ley, F Seng - Synthesis, 1975 - thieme-connect.com
Starting from ÜCFtZGfUFOXHII. a large number of previously unknourn or only difficultly accessible hetcrocyclic compotinds such as quinoxaline bisLV-oxidcs]. phenazinc bis [N-oxides]‚…
Number of citations: 62 www.thieme-connect.com
W Naixing, C Boren, O Yuxiang - Propellants, explosives …, 1994 - Wiley Online Library
This paper reviews on benzofuroxan system compounds about structure, preparation and development. The replacement of nitro groups by furoxano groups on aromatic ring can …
Number of citations: 24 onlinelibrary.wiley.com
LA Dutra, L de Almeida, TG Passalacqua… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
… of benzofuroxan derivatives is not totally understood. It was hypothesized that benzofuroxan … to improving the biological activity of the new furoxan and benzofuroxan derivatives (21…
Number of citations: 53 journals.asm.org
W Porcal, P Hernández, L Boiani, M Boiani… - Bioorganic & medicinal …, 2008 - Elsevier
Hybrid compounds containing hydrazones and benzofuroxan pharmacophores were designed as potential Trypanosoma cruzi-enzyme inhibitors. The majority of the designed …
Number of citations: 79 www.sciencedirect.com
E Chugunova, C Boga, I Sazykin, S Cino… - European journal of …, 2015 - Elsevier
New compounds containing both benzofuroxan and benzothiazole scaffolds were synthesized through electrophile/nucleophile combination of nitrobenzofuroxan derivatives and 2-…
Number of citations: 75 www.sciencedirect.com
M Hasegawa, T Takabatake - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
Benzofuroxan 5, upon irradiation using a high pressure mercury lamp with a Pyrex filter in acetonitrile containing a little water, afforded 1H‐azepine‐2,7‐dione 6. The initial stage of this …
Number of citations: 21 onlinelibrary.wiley.com
E Chugunova, N Akylbekov, A Bulatova… - European Journal of …, 2016 - Elsevier
A series of novel hybrids based on benzofuroxan derivatives and fluoroquinolones (4a–d–6a–d) have been synthesized. Unexpectedly, the reactions have resulted in salt products …
Number of citations: 36 www.sciencedirect.com

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